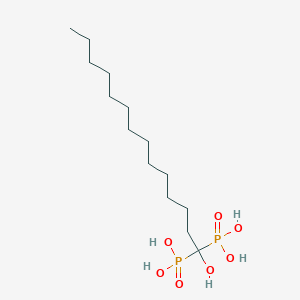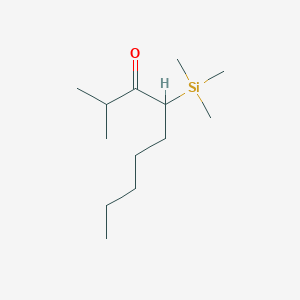
(1-Hydroxy-1-phosphonotetradecyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Hydroxy-1-phosphonotetradecyl)phosphonic acid is a phosphonic acid derivative characterized by the presence of two phosphonic acid groups and a long alkyl chain. This compound is known for its strong chelating properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxy-1-phosphonotetradecyl)phosphonic acid typically involves the reaction of a long-chain alkyl halide with phosphorous acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phosphonic acid groups.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through various techniques, such as crystallization or distillation, to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1-Hydroxy-1-phosphonotetradecyl)phosphonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine derivatives.
Substitution: The long alkyl chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted alkyl phosphonates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1-Hydroxy-1-phosphonotetradecyl)phosphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent in coordination chemistry and as a ligand in catalysis.
Biology: Employed in the study of enzyme inhibition and as a probe for understanding biological phosphate metabolism.
Medicine: Investigated for its potential use in bone resorption disorders and as a drug delivery agent.
Industry: Utilized in water treatment processes, as a scale inhibitor, and in the formulation of detergents and cleaning agents.
Mecanismo De Acción
The mechanism of action of (1-Hydroxy-1-phosphonotetradecyl)phosphonic acid involves its ability to chelate metal ions, thereby inhibiting processes such as scale formation and enzyme activity. The compound interacts with metal ions through its phosphonic acid groups, forming stable complexes that prevent the metal ions from participating in unwanted reactions.
Comparación Con Compuestos Similares
Similar Compounds
Etidronic acid:
Clodronic acid: Another bisphosphonate with similar chelating properties but different structural features.
Alendronic acid: A bisphosphonate used primarily in the treatment of osteoporosis, with a different mechanism of action.
Uniqueness
(1-Hydroxy-1-phosphonotetradecyl)phosphonic acid is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and enhances its ability to interact with lipid membranes and other hydrophobic environments. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are important.
Propiedades
Número CAS |
99133-88-7 |
|---|---|
Fórmula molecular |
C14H32O7P2 |
Peso molecular |
374.35 g/mol |
Nombre IUPAC |
(1-hydroxy-1-phosphonotetradecyl)phosphonic acid |
InChI |
InChI=1S/C14H32O7P2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15,22(16,17)18)23(19,20)21/h15H,2-13H2,1H3,(H2,16,17,18)(H2,19,20,21) |
Clave InChI |
AFHBJHZWUKBVNT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Benzenesulfonyl)methyl]-2-(bromomethyl)-3-methylbenzene](/img/structure/B14349144.png)


![[1,1'-Biphenyl]-2-yl heptafluorobutanoate](/img/structure/B14349156.png)
![N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14349163.png)
![1-[(10-Bromodecyl)oxy]naphthalene](/img/structure/B14349168.png)
![N-[1-(4-Cyanophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14349170.png)


![4,4,9,9,14,14-hexamethyl-3,5,8,10,13,15-hexaoxatetracyclo[10.3.0.02,6.07,11]pentadecane](/img/structure/B14349189.png)

![1-[(But-2-en-1-yl)oxy]-3-ethoxypropan-2-ol](/img/structure/B14349213.png)


